
N-(2-chloro-6-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-6-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.6 . This compound has been found to be a potent thrombin inhibitor .
Synthesis Analysis
The synthesis of “N-(2-chloro-6-fluorophenyl)acetamide” involves the reaction of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Molecular Structure Analysis
The InChI code for “N-(2-chloro-6-fluorophenyl)acetamide” is 1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
“N-(2-chloro-6-fluorophenyl)acetamide” is involved in the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide . This reaction is significant for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
Physical And Chemical Properties Analysis
“N-(2-chloro-6-fluorophenyl)acetamide” has a molecular weight of 187.6 . Its IUPAC name is N-(2-chloro-6-fluorophenyl)acetamide .
Applications De Recherche Scientifique
Pesticide Potential and Characterization
- X-ray Powder Diffraction Characterization : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction, suggesting potential use as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
- Pesticide Metabolism : Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have explored metabolic pathways, including compounds similar to N-(2-chloro-6-fluorophenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Chemical Analysis
- Synthesis of Derivatives : Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have been synthesized and show potential anti-inflammatory activity (Sunder & Maleraju, 2013).
- Metabolic Pathways : Research on the metabolism of 3-chloro-4-fluoro-aniline in dog and rat, including derivatives like N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, provides insights into metabolic processes and interactions (Baldwin & Hutson, 1980).
Therapeutic and Pharmacological Research
- Thrombin Inhibition : 2-(2-Chloro-6-fluorophenyl)acetamides have been studied as potent thrombin inhibitors, relevant in pharmacological research for blood coagulation disorders (Lee et al., 2007).
- Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown promise in antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Agricultural Applications
- Herbicide Efficiency : Studies on chloroacetamide herbicides, including compounds similar to N-(2-chloro-6-fluorophenyl)acetamide, have explored their efficiency and behavior in agricultural settings (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
N-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHRBFOTQDMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


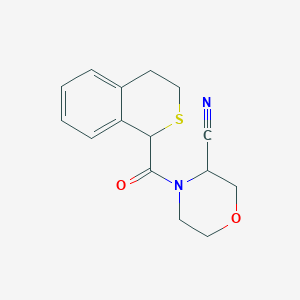
![N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2608512.png)
![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)
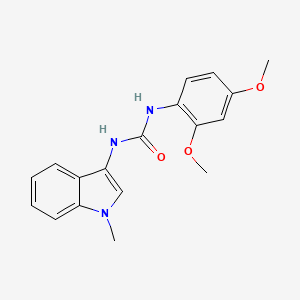
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/no-structure.png)
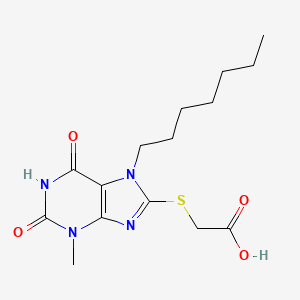
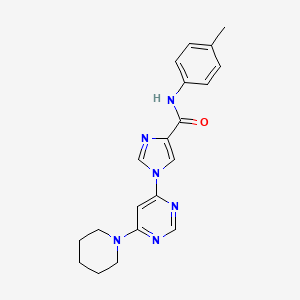

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
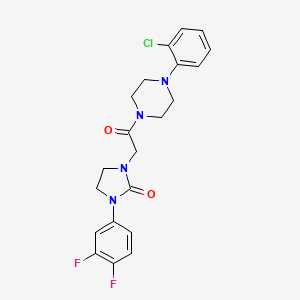
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)